molecular formula C11H18ClNO B3086002 (2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride CAS No. 1158425-80-9

(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride

Cat. No. B3086002
CAS RN: 1158425-80-9
M. Wt: 215.72 g/mol
InChI Key: USMYMVXLJGZXFT-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride is a chemical compound with the CAS Number: 1049802-86-9 . It has a molecular weight of 215.72 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of (2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride is C11 H17 N O . Cl H . The Inchi Code is 1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-8-13-2;/h3-6,12H,7-9H2,1-2H3;1H .


Physical And Chemical Properties Analysis

(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride is a solid . It has a molecular weight of 215.72 .

Scientific Research Applications

Synthesis and Material Applications

  • Thermostabilizers for Polypropylene : A study by Aghamaliyev, Naghiyeva, and Rasulov (2018) demonstrated the synthesis of amino-compounds, including similar amine hydrochlorides, which were tested as thermostabilizers for polypropylene. This application is crucial for enhancing the thermal stability of polypropylene, a widely used polymer, thereby extending its utility in various industrial applications (Aghamaliyev et al., 2018).

Organic Synthesis and Chemical Properties

  • Conjugate Addition and Asymmetric Synthesis : Bentley et al. (2011) explored the conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters, showcasing a method for achieving high diastereoselectivity in the synthesis of β-amino esters. This research highlights the utility of similar amine derivatives in complex organic syntheses, such as the production of pharmaceutical intermediates and the asymmetric synthesis of bioactive molecules (Bentley et al., 2011).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Compounds : Research on derivatives of amines similar to the target compound has led to the discovery of new antimicrobial and antitumor agents. For instance, Grigoryan et al. (2008) synthesized new pyrimidine derivatives with potential antitumor properties, illustrating the role of amine hydrochlorides in developing new therapeutic agents (Grigoryan et al., 2008).

Analytical and Theoretical Investigations

  • Analytical Toxicology of Amine Derivatives : Richter et al. (2019) conducted toxicokinetic studies on NBOMe derivatives, which are structurally related to amine hydrochlorides. Such research is vital for understanding the pharmacokinetics, toxicology, and potential therapeutic applications of new psychoactive substances (Richter et al., 2019).

Synthesis and Stability of Metal Complexes

  • Metal Complexes for Heavy Metal Removal : Kim, Kim, and Lee (2007) synthesized new tetradentate ligands, including amine hydrochlorides, to form stable metal complexes that could be used in the removal of heavy metals from environmental samples. This application is crucial for environmental remediation and the development of more efficient methods for heavy metal removal (Kim et al., 2007).

properties

IUPAC Name

2-methoxy-N-[(2-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10-5-3-4-6-11(10)9-12-7-8-13-2;/h3-6,12H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMYMVXLJGZXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)(2-methylbenzyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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